molecular formula C12H23B B1588581 12-Bromododec-1-ene CAS No. 99828-63-4

12-Bromododec-1-ene

Cat. No. B1588581
CAS RN: 99828-63-4
M. Wt: 247.21 g/mol
InChI Key: ZIGYFXNWSWECFA-UHFFFAOYSA-N
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Description

12-Bromododec-1-ene is an organic intermediate . It is also known by other names such as 1-Dodecene,12-broMo- and dodec-11-ene bromide . It can be prepared by the bromination of 11-ene -1-OL in one step .


Synthesis Analysis

The synthesis of 12-Bromododec-1-ene involves adding 2 mol 11 ene -1-alcohol to the reactor containing 2 mol carbon tetrabromide and 1200ml dibromomethane . After cooling the reactor to 0 ℃, 2 mol triphenylphosphorus is slowly added, and the mixture is stirred at 0 ℃ for 45 minutes, then stirred at room temperature for 2 hours . After the reaction, the product is separated and the solvent is removed to obtain the product 12-bromo-1-dodecene .


Molecular Structure Analysis

The molecular formula of 12-Bromododec-1-ene is C12H23Br . The average mass is 247.215 Da and the monoisotopic mass is 246.098312 Da .


Physical And Chemical Properties Analysis

12-Bromododec-1-ene has a molecular weight of 247.22 . Its density is predicted to be 1.052±0.06 g/cm3 and its boiling point is predicted to be 270.2±9.0 °C . It is a liquid at room temperature .

Scientific Research Applications

  • “12-Bromododec-1-ene” is a chemical compound that can be used for scientific research . It’s available for purchase from scientific supply companies like Sigma-Aldrich and MilliporeSigma .
  • The compound has a molecular weight of 247.22 and its linear formula is C12H23Br .
  • It’s typically stored in a dry, sealed environment at temperatures between 2-8°C .
  • It’s important to note that this compound should be handled with care, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
  • “12-Bromododec-1-ene” is a chemical compound that can be used for scientific research . It’s available for purchase from scientific supply companies like Sigma-Aldrich and MilliporeSigma .
  • The compound has a molecular weight of 247.22 and its linear formula is C12H23Br .
  • It’s typically stored in a dry, sealed environment at temperatures between 2-8°C .
  • It’s important to note that this compound should be handled with care, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
  • “12-Bromododec-1-ene” is a chemical compound that can be used for scientific research . It’s available for purchase from scientific supply companies like Sigma-Aldrich and MilliporeSigma .
  • The compound has a molecular weight of 247.22 and its linear formula is C12H23Br .
  • It’s typically stored in a dry, sealed environment at temperatures between 2-8°C .
  • It’s important to note that this compound should be handled with care, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Safety And Hazards

12-Bromododec-1-ene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

12-bromododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYFXNWSWECFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450981
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromododec-1-ene

CAS RN

99828-63-4
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MC Roux, R Paugam, G Rousseau - The Journal of Organic …, 2001 - ACS Publications
The reaction of 2-(ω−alkenyl)benzoic acids with bis(collidine)iodine and bis(collidine)bromine hexafluorophosphate was examined. Except with 2-but-3-enylbenzoic acid, for which only …
Number of citations: 54 pubs.acs.org
T Zhang, WL Ma, TR Li, J Wu, JR Wang, ZT Du - Molecules, 2013 - mdpi.com
… After completion, the volatiles were removed on a rotavapor, and the residue was purified by column chromagraphy directly to give 12-bromododec-1-ene (11, 90% yield) as a colorless …
Number of citations: 16 www.mdpi.com
S Inuki, T Miyagawa, S Oishi, H Ohno - … and Pharmaceutical Bulletin, 2018 - jstage.jst.go.jp
Sphingosine kinases (SphKs) are key enzymes that regulate sphingosine 1-phosphate production levels, and are involved in a range of cellular processes. Focusing on a hydrophilic …
Number of citations: 3 www.jstage.jst.go.jp
R Kim, K Lou, ML Kraft - Journal of lipid research, 2013 - ASBMB
… Synthesis of ω-alkenyl-substituted fluorophore IX began with ω-alkenylation of 4-bromophenol with 12-bromododec-1-ene. This condensation reaction produced 1-bromo-4-(ω-…
Number of citations: 21 www.jlr.org
SMC Schoenmakers - 2021 - research.tue.nl
Supramolecular polymers distinguish themselves from covalent polymers by their dynamic behavior, originating from the reversibility of the non-covalent interactions. Whereas …
Number of citations: 2 research.tue.nl
H Matsubara, M Tsukida, D Ishihara, K Kuniyoshi… - Synlett, 2010 - thieme-connect.com
… For example, the reaction of 1h gave a mixture of 12-bromododec-1-ene (3h′) (13%) and 3h (36%) together with a large amount of unreacted 1h (41%; entry 9). It is interesting to note …
Number of citations: 13 www.thieme-connect.com

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